Ácido madecásico

Descripción general

Descripción

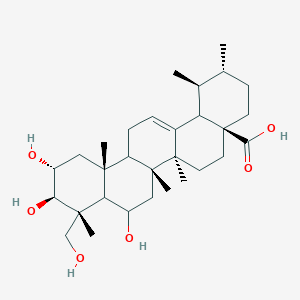

El ácido madecásico es un compuesto triterpenoide pentacíclico aislado de la hierba medicinal china tradicional, Centella asiatica. Es conocido por sus diversas actividades farmacológicas, incluyendo propiedades antiinflamatorias, antioxidantes y cicatrizantes . Este compuesto ha ganado una atención significativa en los últimos años debido a sus posibles aplicaciones terapéuticas en varios campos.

Aplicaciones Científicas De Investigación

El ácido madecásico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El ácido madecásico ejerce sus efectos a través de varios objetivos y vías moleculares:

Antiinflamatorio: Inhibe la producción de citoquinas proinflamatorias como TNF-alfa, IL-1beta e IL-6 al disminuir la activación de NF-κB.

Antioxidante: El ácido madecásico elimina los radicales libres y reduce el estrés oxidativo en las células.

Antibacteriano: Interfiere con la integridad de las membranas y paredes celulares bacterianas, lo que lleva a la lisis y la muerte celular.

Análisis Bioquímico

Biochemical Properties

Madecassic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to have an inhibitory effect on eight kinds of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli . It also has an impact on the activities of related enzymes in the respiratory metabolic pathway .

Cellular Effects

Madecassic acid has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell apoptosis and promote cell invasion and migration against oxidative injury induced by hydrogen peroxide . It also maintains mitochondrial membrane potential under oxidative stress and restores redox balance by reducing intracellular reactive oxygen species production .

Molecular Mechanism

Madecassic acid exerts its effects at the molecular level through several mechanisms. It can destroy the integrity of the cell membrane and cell wall of Staphylococcus aureus, causing the leakage of macromolecular substances, inhibiting the synthesis of soluble proteins, reducing the activities of succinate dehydrogenase and malate dehydrogenase, and interacting with DNA, leading to the relaxation and ring opening of supercoiled DNA .

Temporal Effects in Laboratory Settings

The effects of madecassic acid change over time in laboratory settings. For instance, 31.25 µg/mL of madecassic acid could inhibit the growth of Staphylococcus aureus within 28 hours .

Dosage Effects in Animal Models

The effects of madecassic acid vary with different dosages in animal models. For example, administration of 10 mg/kg of madecassic acid resulted in positive effects on the immune response of Labeo rohita fish against Argulus siamensis infection .

Metabolic Pathways

Madecassic acid is involved in various metabolic pathways. It has been found to reduce the activities of succinate dehydrogenase and malate dehydrogenase , which are key enzymes in the citric acid cycle, a crucial metabolic pathway.

Transport and Distribution

Madecassic acid is transported and distributed within cells and tissues. A self-nanoemulsifying drug delivery system (SNEDDS) for madecassic acid has been developed to improve its oral absorption .

Subcellular Localization

It has been shown to maintain mitochondrial membrane potential under oxidative stress , suggesting that it may localize to the mitochondria within cells.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido madecásico se puede sintetizar a través de varias reacciones químicas que involucran precursores triterpenoides. Un método común implica la oxidación del asiaticósido, otro triterpenoide que se encuentra en la Centella asiatica, para producir ácido madecásico .

Métodos de Producción Industrial: La producción industrial del ácido madecásico generalmente implica la extracción y purificación de la Centella asiatica. El material vegetal se somete a extracción con solventes, seguido de técnicas cromatográficas para aislar y purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido madecásico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El ácido madecásico se puede oxidar para formar varios derivados con actividades biológicas mejoradas.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Agentes Reductores: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia como agentes reductores.

Reactivos de Sustitución: Se utilizan varios agentes halogenantes y nucleófilos en las reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y análogos sustituidos del ácido madecásico, cada uno con propiedades farmacológicas únicas .

Comparación Con Compuestos Similares

El ácido madecásico se compara a menudo con otros triterpenoides como el asiaticósido, el ácido asiático y el madecósido. Estos compuestos comparten estructuras y propiedades farmacológicas similares, pero difieren en sus actividades biológicas específicas y potenciales terapéuticos .

Compuestos Similares:

Asiaticósido: Conocido por sus propiedades cicatrizantes y antiinflamatorias.

Ácido Asiático: Muestra actividades antioxidantes y antiinflamatorias.

Madecósido: Similar al ácido madecásico, tiene efectos antiinflamatorios y cicatrizantes.

En conclusión, el ácido madecásico es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Sus propiedades químicas únicas y sus diversas actividades biológicas lo convierten en un valioso tema de investigación continua.

Propiedades

Número CAS |

18449-41-7 |

|---|---|

Fórmula molecular |

C30H48O6 |

Peso molecular |

504.7 g/mol |

Nombre IUPAC |

(4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O6/c1-16-9-10-30(25(35)36)12-11-28(5)18(22(30)17(16)2)7-8-21-26(3)13-20(33)24(34)27(4,15-31)23(26)19(32)14-29(21,28)6/h7,16-17,19-24,31-34H,8-15H2,1-6H3,(H,35,36)/t16?,17?,19?,20?,21?,22?,23?,24?,26-,27+,28-,29-,30+/m1/s1 |

Clave InChI |

PRAUVHZJPXOEIF-ULTQRKMYSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O |

SMILES isomérico |

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O |

SMILES canónico |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O |

melting_point |

293°C |

Key on ui other cas no. |

18449-41-7 |

Descripción física |

Solid |

Sinónimos |

6beta-Hydroxyasiatic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Madecassic acid exhibits anti-inflammatory properties by suppressing the NF-κB pathway. [] It inhibits LPS-induced activation of NF-κB in RAW 264.7 macrophage cells by preventing IκB-α degradation and subsequent p65 protein translocation to the nucleus. [] This, in turn, leads to decreased production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. []

ANone: [] Madecassic acid promotes neurite elongation by reducing fast transient potassium (AKv) channels, particularly Kv4.2, in hippocampal CA1 neurons. [] This effect is dose-dependent and requires calcium entry through NMDA receptors. []

ANone: [] Madecassic acid suppresses osteoclast differentiation and bone resorption by inhibiting RANKL-induced NF-κB, JNK, and NFAT signaling pathways. [] It reduces the expression of osteoclast-associated genes, including V-ATPase-d2, cathepsin K, TRAP, and NFATc1. []

ANone: Madecassic acid has a molecular formula of C30H48O6 and a molecular weight of 504.69 g/mol. [, ]

ANone: Researchers have utilized various spectroscopic methods to characterize madecassic acid, including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] These techniques provide valuable information about the functional groups, molecular weight, and structural features of the compound. [, , ]

ANone: [] The stability of madecassic acid in formulations can be influenced by factors like pH, temperature, and the presence of excipients. [] Research on poloxamer 407 gels containing madecassic acid-β-cyclodextrin solid dispersion systems showed that madecassic acid remained stable under accelerated stability testing conditions. []

ANone: Currently, there is limited research available specifically focusing on the catalytic properties and applications of madecassic acid. Future investigations might explore its potential as a catalyst or a component in catalytic systems for chemical reactions.

ANone: [] Molecular dynamics (MD) simulations have been employed to investigate the self-assembly behavior of madecassic acid in aqueous solutions. [] These simulations provided insights into the formation of madecassic acid micelles and helped estimate its critical micelle concentration (CMC). []

ANone: While specific QSAR models for madecassic acid derivatives were not discussed in the provided research, this approach could be valuable for predicting the biological activity of new derivatives based on their structural features.

ANone: [, ] Studies have shown that structural modifications significantly impact the biological activity of madecassic acid. [, ] For instance, acetylation of hydroxyl groups and amidation of the 28-COOH group enhanced the cytotoxic activity of madecassic acid derivatives against various cancer cell lines. [, ] The presence of a 5-membered A ring with an α,β-unsaturated aldehyde and a 2-furoyl substituent at C-23 was also found to be crucial for potent antiproliferative activity against B-RafV600E-mutant cancer cells. []

ANone: [] Due to its poor aqueous solubility, enhancing the bioavailability of madecassic acid is crucial for its therapeutic application. [] One strategy involves formulating it into a self-nanoemulsifying drug delivery system (SNEDDS). [] This approach significantly improved the dissolution rate and oral bioavailability of madecassic acid in rat studies. [] Another method involves utilizing β-cyclodextrin in solid dispersion systems to enhance its solubility and stability. []

ANone: [] Research indicates that madecassic acid is rapidly absorbed after oral administration, reaching peak plasma concentrations within a short time frame. [] It is widely distributed in various tissues, including the brain, stomach, and skin. [] While madecassic acid exhibits low oral bioavailability, it persists in target tissues for several hours after administration. []

ANone: [] Animal studies suggest that madecassic acid has potential therapeutic benefits for cerebral apoplexy sequelae. [] It demonstrates promising bioactivities and pharmacological effects in addressing conditions like depression, dementia, and limb disorders associated with cerebral apoplexy. []

ANone: [] Yes, in vitro and in vivo studies have shown that madecassic acid can alleviate osteoarthritis progression. [] In rat models of osteoarthritis induced by anterior cruciate ligament transection, madecassic acid administration reduced inflammation, protected against cartilage degradation, and promoted extracellular matrix synthesis. []

ANone: The provided research does not offer specific insights into resistance mechanisms or cross-resistance associated with madecassic acid. Further investigations are needed to explore these aspects.

ANone: [] Researchers are exploring innovative drug delivery systems, such as SNEDDS, to enhance the bioavailability and target delivery of madecassic acid. [] SNEDDS formulation has shown promising results in improving its absorption and targeting to specific tissues. []

ANone: The research papers provided do not delve into specific biomarkers associated with madecassic acid's efficacy, treatment response monitoring, or adverse effect identification. Future research in this area could lead to valuable tools for personalized medicine approaches.

ANone: [, ] High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques, such as photodiode array detection (PAD) and evaporative light scattering detection (ELSD), is widely used to quantify madecassic acid in plant extracts and formulations. [, ] This method allows for the simultaneous determination of different triterpenes, including madecassic acid, asiatic acid, asiaticoside, and madecassoside. [, ] Additionally, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has also been used for qualitative and quantitative analysis of madecassic acid and its metabolites. []

ANone: The provided research articles do not address the environmental impact and degradation of madecassic acid. Future studies could explore its ecotoxicological effects and potential strategies for sustainable production and disposal.

ANone: [] The low aqueous solubility of madecassic acid presents a significant challenge for its oral bioavailability. [] Formulating it into SNEDDS has shown to improve its dissolution rate and enhance its absorption from the gastrointestinal tract. []

ANone: [] Analytical methods for quantifying madecassic acid, such as HPLC, are rigorously validated to ensure their accuracy, precision, and specificity. [] Validation parameters include linearity, precision (intraday and interday), accuracy (recovery), and limits of detection and quantification. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.